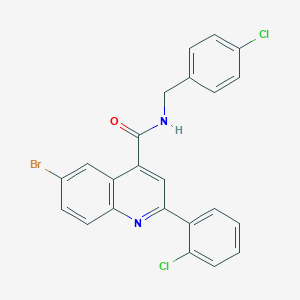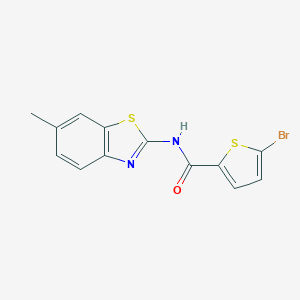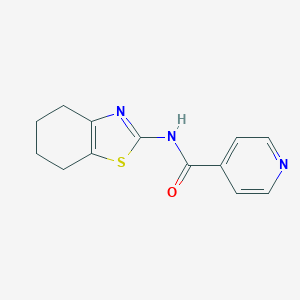![molecular formula C26H22N4O5 B451701 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B451701.png)
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a complex organic compound that features a pyrazole ring, a dibenzofuran moiety, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with a nitrating agent such as nitric acid to introduce the nitro group at the 4-position.
Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the nitro-substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine.
Incorporation of the Dibenzofuran Moiety: The dibenzofuran moiety can be attached through a nucleophilic substitution reaction, where the methoxy-substituted dibenzofuran reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group in the dibenzofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
Amino-substituted pyrazole: Formed through the reduction of the nitro group.
Various substituted dibenzofurans: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The presence of the nitro group and the dibenzofuran moiety may impart unique pharmacological properties.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibenzofuran moiety can interact with aromatic systems through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar pyrazole ring structure but lacks the benzamide and dibenzofuran moieties.
2-Methoxydibenzo[b,d]furan: Similar dibenzofuran structure but lacks the pyrazole and benzamide groups.
N-Benzoyl-4-nitro-3,5-dimethyl-1H-pyrazole: Similar benzamide and pyrazole structures but lacks the dibenzofuran moiety.
Uniqueness
The uniqueness of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide lies in its combination of the pyrazole, benzamide, and dibenzofuran moieties
特性
分子式 |
C26H22N4O5 |
|---|---|
分子量 |
470.5g/mol |
IUPAC名 |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methoxydibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C26H22N4O5/c1-15-25(30(32)33)16(2)29(28-15)14-17-7-6-8-18(11-17)26(31)27-21-13-23-20(12-24(21)34-3)19-9-4-5-10-22(19)35-23/h4-13H,14H2,1-3H3,(H,27,31) |
InChIキー |
LVVNJJBCTAFLEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PHENYLETHYL)-2-FURAMIDE](/img/structure/B451619.png)
![methyl 5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B451620.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451621.png)

![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451623.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451629.png)

![2-CHLORO-N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE](/img/structure/B451631.png)
![N-(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B451632.png)



![Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3-bromophenyl)-3-thiophenecarboxylate](/img/structure/B451640.png)
